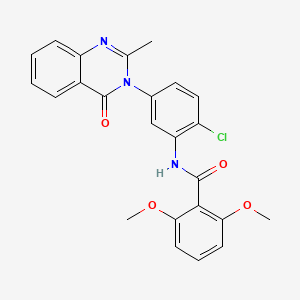
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a chloro group and a quinazolinone moiety, enhance its potential pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN3O3, with a molecular weight of approximately 421.87 g/mol. The compound is characterized by the following structural features:
- Chloro Group : Enhances biological activity through interaction with biological targets.
- Quinazolinone Moiety : Known for its role in various pharmacological effects.
- Dimethoxy Substituents : May influence solubility and bioavailability.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance:
- Cell Line Studies : In studies involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against several bacterial strains. Key findings include:
- Inhibition Zones : Disc diffusion assays revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Determination of MIC values indicated effective concentrations for bacterial inhibition.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Solubility | Moderately soluble |
| Log P (octanol-water) | 4.72 |
| Bioavailability Score | 0.55 |
| BBB Permeability | Yes |
Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study investigated the effects of the compound on breast cancer cell lines. The results showed:
- Reduction in Tumor Size : In vivo studies demonstrated a significant reduction in tumor size compared to control groups.
- Pathway Analysis : The compound was found to inhibit the PI3K/Akt signaling pathway, which is critical for cancer cell survival.
Study 2: Antimicrobial Activity Against Staphylococcus aureus
Another study focused on the antimicrobial efficacy against Staphylococcus aureus:
- In Vitro Testing : The compound showed potent antibacterial activity with an MIC value of 32 µg/mL.
- Synergistic Effects : Combination studies with standard antibiotics indicated enhanced efficacy when used together.
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEFDCWWZDEKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













